S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate
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Overview
Description
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate is a chemical compound with the molecular formula C19H24N2OS and a molecular weight of 328.47 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a thioate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate typically involves the reaction of 4-(1,1-Dimethylethyl)benzyl chloride with O-ethyl 3-pyridinylcarbonimidothioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives .
Scientific Research Applications
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in antimicrobial effects by preventing the growth and replication of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 2-pyridinylcarbonimidothioate
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 4-pyridinylcarbonimidothioate
Uniqueness
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
51308-61-3 |
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Molecular Formula |
C19H24N2OS |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-ethylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C19H24N2OS/c1-5-16-17(7-6-12-20-16)21-18(22)23-13-14-8-10-15(11-9-14)19(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,22) |
InChI Key |
AFPNQTCXUWLGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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